molecular formula C12H17NO2 B14708228 4-(4-Aminophenyl)-4-methylpentanoic acid CAS No. 23203-46-5

4-(4-Aminophenyl)-4-methylpentanoic acid

Cat. No.: B14708228
CAS No.: 23203-46-5
M. Wt: 207.27 g/mol
InChI Key: UYPNMPFOGFKGRL-UHFFFAOYSA-N
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Description

4-(4-Aminophenyl)-4-methylpentanoic acid is an organic compound that features an aminophenyl group attached to a methylpentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminophenyl)-4-methylpentanoic acid typically involves the reaction of 4-aminophenylacetic acid with appropriate reagents under controlled conditions. One common method involves the nitration of phenol followed by reduction with iron to yield 4-aminophenol, which can then be further reacted to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific details of these methods are proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminophenyl)-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as iron or catalytic hydrogenation.

    Substitution reagents: Such as halogens or sulfonic acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

4-(4-Aminophenyl)-4-methylpentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Aminophenyl)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. For instance, as a competitive inhibitor of PepT1, it binds to the transporter and prevents the uptake of peptides, thereby modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Aminophenyl)-4-methylpentanoic acid is unique due to its specific structure, which allows it to interact with biological targets in a distinct manner compared to other similar compounds. Its combination of an aminophenyl group with a methylpentanoic acid backbone provides unique chemical and biological properties that are leveraged in various applications.

Properties

CAS No.

23203-46-5

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-(4-aminophenyl)-4-methylpentanoic acid

InChI

InChI=1S/C12H17NO2/c1-12(2,8-7-11(14)15)9-3-5-10(13)6-4-9/h3-6H,7-8,13H2,1-2H3,(H,14,15)

InChI Key

UYPNMPFOGFKGRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC(=O)O)C1=CC=C(C=C1)N

Origin of Product

United States

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